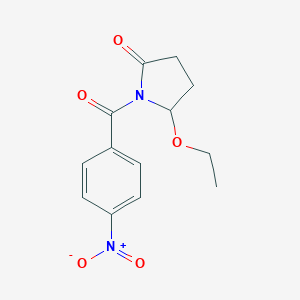![molecular formula C14H20N2O4 B145206 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide CAS No. 132724-25-5](/img/structure/B145206.png)
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide, also known as MMDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. MMDA belongs to the class of phenethylamines and has been studied for its psychoactive properties. However,
Mécanisme D'action
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. The activation of this receptor has been linked to various physiological and behavioral effects, including hallucinations, altered perception, and changes in mood.
Biochemical and Physiological Effects:
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide in lab experiments is that it can selectively activate the 5-HT2A receptor, which is involved in various physiological and behavioral processes. This allows researchers to study the specific effects of receptor activation on these processes. However, one of the limitations of using 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide is that it is a psychoactive compound, which can make it difficult to control for the effects of altered perception and mood on experimental outcomes.
Orientations Futures
There are several future directions for the study of 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to use 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide as a tool to better understand the role of the serotonin system in behavior and cognition. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide and how they are related to its psychoactive properties.
Méthodes De Synthèse
The synthesis of 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide involves the condensation of 2,5-dimethoxyphenylacetone with nitroethane, followed by reduction with lithium aluminum hydride. The resulting compound is then acetylated with acetic anhydride and treated with hydrochloric acid to obtain 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide.
Applications De Recherche Scientifique
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been explored as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. In neuroscience, 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been used as a tool to study the serotonin system and its role in behavior and cognition. In pharmacology, 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been studied for its potential use as a research tool to better understand the mechanisms of action of other psychoactive compounds.
Propriétés
Numéro CAS |
132724-25-5 |
|---|---|
Nom du produit |
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide |
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-12(16-14(18)8-20-4)10(2)6-11(9)15-13(17)7-19-3/h5-6H,7-8H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
BUQRYDGYVGUKHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

